
TAK-070 free base
Descripción general
Descripción
TAK-070 free base is a noncompetitive and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is a rate-limiting protease responsible for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta pathology and improving cognitive impairments in animal models of Alzheimer’s disease .
Métodos De Preparación
The synthetic routes and reaction conditions for TAK-070 free base are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory activity against BACE1 . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
TAK-070 free base undergoes various chemical reactions, primarily focusing on its interaction with BACE1. The compound acts as a noncompetitive inhibitor, meaning it binds to a site other than the active site of the enzyme, thereby inhibiting its activity without directly competing with the substrate . Common reagents and conditions used in these reactions include recombinant full-length human BACE1 and fluorogenic BACE1 substrates . The major product formed from these reactions is the inhibition of amyloid-beta peptide production, which is crucial for its therapeutic effects in Alzheimer’s disease .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
TAK-070 free base has significant applications in Alzheimer's disease research, where it has been shown to:
- Reduce brain levels of soluble amyloid-beta peptides.
- Increase levels of neurotrophic soluble amyloid precursor protein alpha (sAPPα), which is beneficial for neuronal health and survival .
In animal models, TAK-070 has demonstrated improvements in cognitive impairments associated with Alzheimer's disease. For instance, studies have shown that treatment with TAK-070 leads to a decrease in amyloid-beta secretion and an increase in sAPPα levels, indicating a potential neuroprotective effect .
Comparative Analysis with Other BACE1 Inhibitors
TAK-070 is often compared with other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). The following table summarizes these comparisons:
Compound Name | Structure Type | BACE1 Inhibition | Unique Features |
---|---|---|---|
TAK-070 | Small molecule | Yes | Noncompetitive inhibitor; potential safety advantages |
LY2886721 | Small molecule | Yes | Potent selective BACE1 inhibitor |
MK-8931 | Small molecule | Yes | Advanced clinical trials for Alzheimer's |
AZD3293 | Small molecule | Yes | Dual-action on BACE1 and gamma-secretase |
Cognitive Improvement in Animal Models
A notable study published in The Journal of Neuroscience demonstrated that TAK-070 significantly ameliorated behavioral deficits in a mouse model of Alzheimer's disease. The study found that mice treated with TAK-070 exhibited improved cognitive function as measured by object recognition tasks. The compound reduced amyloid-beta levels and increased sAPPα secretion, supporting its therapeutic potential .
Neuroprotective Properties
Further research has indicated that TAK-070 may influence neurotransmitter systems and exhibit neuroprotective properties through modulation of signaling pathways associated with neuronal health. In vitro studies have shown that treatment with TAK-070 leads to a concentration-dependent reduction in amyloid-beta secretion from human neuroblastoma cells .
Mecanismo De Acción
The mechanism of action of TAK-070 free base involves its noncompetitive inhibition of BACE1. By binding to a site other than the active site of the enzyme, this compound effectively reduces the production of amyloid-beta peptides without directly competing with the substrate . This inhibition leads to a decrease in amyloid-beta pathology and an increase in neurotrophic sAPPα levels, which are associated with improved cognitive function and reduced neurodegeneration in Alzheimer’s disease models .
Comparación Con Compuestos Similares
TAK-070 free base is unique in its noncompetitive inhibition of BACE1, distinguishing it from other BACE1 inhibitors that typically act through competitive mechanisms. Similar compounds include other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). These compounds also target BACE1 but differ in their binding sites and inhibitory mechanisms . This compound’s noncompetitive inhibition offers potential advantages in terms of reduced side effects and sustained efficacy in reducing amyloid-beta pathology .
Actividad Biológica
TAK-070 free base is a compound primarily studied for its potential therapeutic applications in Alzheimer's disease (AD) as a noncompetitive inhibitor of beta-secretase 1 (BACE1). This enzyme plays a crucial role in the production of amyloid-beta (Aβ) peptides, which aggregate to form plaques that are characteristic of AD. The inhibition of BACE1 is therefore a strategic target for reducing Aβ levels and ameliorating cognitive decline associated with AD.
TAK-070 functions as a noncompetitive inhibitor of BACE1, with an IC50 value of 3.15 μM . This means that it effectively inhibits the enzyme's activity, thereby decreasing the production of Aβ peptides in the brain. The reduction of soluble Aβ levels has been linked to improvements in cognitive function in various animal models of AD .
Research Findings
In preclinical studies, TAK-070 demonstrated significant efficacy in ameliorating behavioral deficits and Aβ pathology in mouse models. Specifically, Fukumoto et al. (2010) reported that administration of TAK-070 led to a marked decrease in soluble Aβ levels and improved cognitive performance in treated mice compared to untreated controls .
Key Data Points
Parameter | Value |
---|---|
Target Enzyme | BACE1 |
IC50 | 3.15 μM |
Molecular Formula | C₂₇H₃₁NO |
Molecular Weight | 385.54 g/mol |
Research Focus | Alzheimer’s Disease |
Case Studies and Clinical Trials
While TAK-070 has shown promise in preclinical studies, its clinical development faced challenges. It was included in early-phase clinical trials aimed at assessing its safety and efficacy in humans. However, reports indicate that the compound was eventually removed from the pipeline due to abnormal liver biochemistry observed during trials .
Summary of Clinical Trials
Trial Phase | Status | Notes |
---|---|---|
Phase 1 | Terminated | Abnormal liver biochemistry noted |
Phase 2 | Not available | No further development reported |
Implications for Alzheimer’s Disease Therapy
The inhibition of BACE1 represents a significant strategy for AD treatment, as reducing Aβ levels could potentially slow disease progression. TAK-070's ability to penetrate the blood-brain barrier enhances its therapeutic potential, although its clinical viability remains uncertain due to the adverse effects observed during trials .
Future Directions
Further research is needed to explore alternative compounds with similar mechanisms but improved safety profiles. Investigating other BACE1 inhibitors may provide insights into effective treatments for AD without the complications seen with TAK-070.
Q & A
Basic Research Questions
Q. What is the proposed mechanism of TAK-070 free base in modulating BACE1 activity?
TAK-070 acts as a non-competitive inhibitor of BACE1 by binding to its transmembrane domain, distinct from the catalytic site. This interaction reduces Aβ production while increasing neuroprotective sAPPβ levels. Cell-free assays using truncated BACE1 variants confirmed that TAK-070 requires the intact transmembrane domain for binding, highlighting its unique targeting mechanism .
Q. Which preclinical models are most commonly used to evaluate TAK-070's therapeutic potential?
Key models include:
- N2aAPPsw cells : Mouse neuroblastoma cells expressing human APP with the Swedish mutation, used to study Aβ secretion and sAPPβ/sAPPα dynamics.
- Tg2576 mice : Transgenic AD models overexpressing APPsw, employed to assess Aβ burden, plaque deposition, and cognitive deficits. Behavioral tests (Y-maze, Morris water maze) are critical for evaluating cognitive improvements .
Q. How does TAK-070 influence Aβ peptide levels and sAPP processing in cellular assays?
In N2aAPPsw cells, TAK-070 (100–1000 nmol/L) concentration-dependently reduces Aβ40/Aβ42 secretion and increases sAPPβ levels. Immunoblotting reveals reduced BACE1 activity and altered APP processing, with no significant impact on ADAM10 or TACE activity .
Q. What behavioral tests are utilized to assess cognitive improvements in TAK-070-treated animal models?
- Y-maze : Measures spontaneous alternation behavior (working memory).
- Morris water maze : Evaluates spatial memory via escape latency and swim distance.
- Novel object recognition : Assesses short-term memory. TAK-070 restores cognitive performance in Tg2576 mice to near wild-type levels .
Advanced Research Questions
Q. How do researchers resolve contradictions in TAK-070's effects on sAPPα versus sAPPβ across experimental systems?
Discrepancies arise from model-specific APP processing pathways. In N2aAPPsw cells, TAK-070 increases sAPPβ via BACE1 inhibition, while in Tg2576 mice, elevated sAPPα may reflect compensatory α-secretase activation. Methodological rigor in ELISA validation and APP isoform-specific antibodies is critical for reconciling these outcomes .
Q. What statistical approaches are recommended for analyzing multi-variable outcomes in TAK-070 studies?
- Single-tailed Williams’ test : For dose-response relationships in Aβ/sAPP quantification.
- Tukey’s post-hoc analysis : For multi-group comparisons (e.g., treatment duration effects).
- Student’s t-test : For pairwise comparisons (e.g., treated vs. control Aβ levels). Ensure correction for multiple comparisons to avoid Type I errors .
Q. What experimental evidence supports the non-competitive inhibition profile of TAK-070 against BACE1?
Lineweaver-Burk plots from cell-free assays demonstrate unchanged Km (156 μmol/L) and reduced Vmax under TAK-070 treatment, confirming non-competitive kinetics. Binding studies using surface plasmon resonance further validate interaction with BACE1’s transmembrane region (residues 465–474) .
Q. How does chronic administration of TAK-070 affect insoluble Aβ deposition compared to acute treatment?
Six-month chronic treatment in Tg2576 mice reduces insoluble Aβ40/Aβ42 by 30% and plaque density by 60%, surpassing acute effects (15–25% soluble Aβ reduction). Long-term efficacy may stem from sustained BACE1 inhibition and reduced amyloid seeding .
Q. What are critical considerations for dose-response experimental design in TAK-070 studies?
- MEC (Minimum Effective Concentration) : 100 nmol/L in vitro, translating to 0.87–8.2 mg/kg/day in vivo.
- Blood-brain barrier penetration : Prioritize lipophilic analogs for optimal CNS delivery.
- Ceiling effects : Non-competitive inhibition limits maximal Aβ reduction (~25% in vitro), necessitating combinatorial approaches for greater efficacy .
Q. How do cell-free assays using truncated BACE1 variants inform TAK-070's molecular targeting?
Truncated BACE1 (lacking residues 460–474) shows no TAK-070 binding in Biacore assays, confirming dependence on the transmembrane domain. This specificity minimizes off-target effects on other aspartic proteases (e.g., cathepsin D, renin) .
Methodological Recommendations
Propiedades
Número CAS |
212571-56-7 |
---|---|
Fórmula molecular |
C27H31NO |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine |
InChI |
InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1 |
Clave InChI |
SETMAZMOXYOEJA-NRFANRHFSA-N |
SMILES |
CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES isomérico |
CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAK-070, TAK 070, TAK070 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.